molecular formula C19H21N3O4S B2411651 N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide CAS No. 896308-22-8

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2411651
CAS No.: 896308-22-8
M. Wt: 387.45
InChI Key: CEJQHKPDVISSFV-UHFFFAOYSA-N
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Description

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a sulfonamide group, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the sulfonamide group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide include other sulfonamide derivatives and pyrrolidine-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-3-7-17(8-4-13)22-12-16(11-19(22)24)21-27(25,26)18-9-5-15(6-10-18)20-14(2)23/h3-10,16,21H,11-12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQHKPDVISSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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